Pristinamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

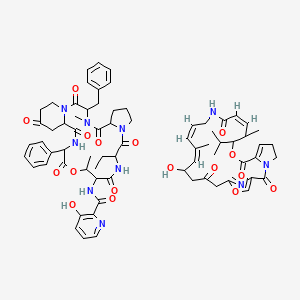

Pristinamycin ist ein Antibiotikum, das hauptsächlich zur Behandlung von Staphylokokken- und Streptokokkeninfektionen eingesetzt wird. Es gehört zur Gruppe der Streptogramin-Antibiotika und wird aus dem Bakterium Streptomyces pristinaespiralis gewonnen . This compound ist eine Kombination aus zwei Komponenten, this compound IA und this compound IIA, die synergistisch wirken, um eine starke antibakterielle Aktivität zu zeigen .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von this compound umfasst mehrere Schritte. Die Fermentationsbrühe wird zuerst angesäuert, gefolgt von einer Fest-Flüssig-Trennung, um das Filtrat zu erhalten. Das Filtrat wird dann mit einem makroporösen Harz entfärbt. Das entfärbte Filtrat wird mit einem makroporösen Adsorptionsharz angereichert und analysiert. Die Analyselösung wird mit Aktivkohle weiter entfärbt, konzentriert, extrahiert und einer Alkaliwäsche unterzogen. Schließlich wird die Lösung kristallisiert, um ein grobes this compound-Produkt zu erhalten, das dann umkristallisiert wird, um feines this compound-Pulver zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt den gleichen allgemeinen Schritten wie die Laborherstellung, wird aber für die Massenproduktion skaliert. Der Prozess beinhaltet Fermentation, Trennung, Entfärbung, Anreicherung und Kristallisation mit Fokus auf Effizienz, Kosteneffektivität und hohen Ertrag .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of pristinamycin involves several steps. The fermentation broth is first acidified, followed by solid-liquid separation to obtain the filtrate. The filtrate is then decolorized using a macroporous resin. The decolorized filtrate is enriched using a macroporous adsorbent resin and analyzed. The analytical solution is further decolorized using activated carbon, concentrated, extracted, and subjected to alkali washing. Finally, the solution is crystallized to obtain a rough this compound product, which is then recrystallized to obtain fine this compound powder .

Industrial Production Methods: The industrial production of this compound follows the same general steps as the laboratory preparation but is scaled up for mass production. The process involves fermentation, separation, decolorization, enrichment, and crystallization, with a focus on efficiency, cost-effectiveness, and high yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pristinamycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für die Modifizierung der Verbindung und die Verbesserung ihrer Eigenschaften.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Tollens-Reagenz, Millon-Reagenz und Fehling-Reagenz werden verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen umfassen oft Reagenzien wie Essigsäureanhydrid und Tosylchlorid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte this compound-Derivate mit verbesserter antibakterieller Aktivität und Stabilität .

Wissenschaftliche Forschungsanwendungen

Pristinamycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Antibiotikasynthese und -modifikation.

Biologie: Untersucht für seine Auswirkungen auf die bakterielle Proteinsynthese und Resistenzmechanismen.

Industrie: Verwendet bei der Entwicklung neuer Antibiotika und antimikrobieller Mittel.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die bakterielle 50S-Ribosomenuntereinheit bindet und den Elongationsprozess der Proteinsynthese hemmt. Diese Wirkung blockiert den Transpeptidierungsschritt, verhindert die Bildung von Peptidbindungen und hemmt letztendlich das Wachstum von Bakterienzellen . Die Kombination von this compound IA und this compound IIA führt zu einem synergistischen Effekt, der seine antibakterielle Aktivität deutlich verstärkt .

Wirkmechanismus

Pristinamycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting the elongation process of protein synthesis. This action blocks the transpeptidation step, preventing the formation of peptide bonds and ultimately inhibiting bacterial cell growth . The combination of this compound IA and this compound IIA results in a synergistic effect, significantly enhancing its antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Pristinamycin ähnelt anderen Streptogramin-Antibiotika wie Virginiamycin und Quinupristin/Dalfopristin. This compound ist aufgrund seiner oralen Verabreichung und Wirksamkeit gegen Erythromycin-resistente Staphylokokken und Streptokokken einzigartig . Weitere ähnliche Verbindungen sind:

Virginiamycin: Ebenfalls ein Streptogramin-Antibiotikum, das in der Veterinärmedizin und als Wachstumsförderer in der Nutztierhaltung eingesetzt wird.

Quinupristin/Dalfopristin: Ein Derivat von this compound, das intravenös bei schweren Infektionen verabreicht wird.

Die einzigartige Kombination von Komponenten und die orale Verabreichung von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung resistenter bakterieller Infektionen.

Eigenschaften

CAS-Nummer |

270076-60-3 |

|---|---|

Molekularformel |

C71H84N10O17 |

Molekulargewicht |

1349.5 g/mol |

IUPAC-Name |

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1 |

InChI-Schlüssel |

MVTQIFVKRXBCHS-XZDBVTHASA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Isomerische SMILES |

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C |

Kanonische SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Color/Form |

Reddish-yellow powder |

melting_point |

115-120 °C |

Physikalische Beschreibung |

Reddish-yellow solid; [Merck Index] |

Löslichkeit |

Poorly soluble in water Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe |

Herkunft des Produkts |

United States |

Q1: What is Pristinamycin and how does it work?

A1: this compound is a streptogramin antibiotic consisting of two chemically unrelated compounds, this compound I and this compound II. [] These two components act synergistically to inhibit bacterial protein synthesis. [, ] this compound IA first binds to the 50S ribosomal subunit of bacteria. [] this compound IIA then binds to this compound IA on the ribosome, leading to irreversible inhibition of protein synthesis and bacterial death. []

Q2: How does this compound's mechanism of action differ from other protein synthesis inhibitors?

A2: While other protein synthesis inhibitors typically bind reversibly to ribosomes, the interaction between this compound IA and IIA on the ribosome creates a stable ternary complex, leading to irreversible inhibition. [, ] This unique mechanism contributes to its potent activity against some multidrug-resistant bacteria.

Q3: Does the ratio of this compound I and II affect its activity?

A3: Yes, the synergistic interaction between this compound I and II is crucial for its potent antibacterial activity. Studies have shown synergy between the two components at various ratios. []

Q4: What is the molecular formula and weight of this compound IA and IIA?

A4: this compound is a mixture of two compounds. This compound IA has a molecular weight of 800 Da. this compound IIA has a molecular weight of 500 Da. [] The exact molecular formula for each compound is complex and can be found in chemical databases.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like NMR have been used to confirm the structures of novel this compound derivatives. [] Additionally, RP-HPLC methods with UV detection have been developed for its quantification in various formulations. []

Q6: Is this compound stable in different pH environments?

A6: this compound, particularly this compound IIB, faces challenges related to stability at various pH levels. [] This instability can affect its solubility, bioavailability, and efficacy.

Q7: Can this compound be used in extractive fermentation processes?

A7: Research has explored using aqueous two-phase systems for partitioning this compound, a crucial step towards extractive fermentation. Results show its preferential partitioning into the PEG-rich top phase, which can be enhanced by using fatty acid esters of PEG. []

Q8: Have any computational studies been conducted on this compound?

A9: Yes, computational chemistry approaches have been used to design new this compound analogs. One study focused on introducing fluorine atoms into this compound IIB to improve its stability and address issues like low water solubility. []

Q9: How do structural modifications of this compound affect its activity?

A10: Studies modifying the 4-oxo-pipecolic acid residue in this compound IA and the dehydroproline ring in this compound IIA aimed to develop water-soluble derivatives. These modifications impacted the in vitro and in vivo activities against various Staphylococcus aureus strains. []

Q10: What are some strategies to improve the stability and solubility of this compound?

A11: Synthesizing water-soluble derivatives through structural modifications is one approach. Research also focuses on developing novel formulations using techniques like macroporous resin adsorption to enhance its stability and bioavailability. []

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: While detailed PK/PD studies are limited, research shows that this compound is primarily metabolized in the liver and excreted in bile. [] Drug interactions with other medications metabolized by CYP3A4, such as tacrolimus and warfarin, can occur, leading to elevated drug levels. [, ]

Q12: What is the in vitro activity of this compound against various bacterial species?

A13: this compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and various anaerobic bacteria. [, , , , , ] Studies have also shown its efficacy against Mycoplasma genitalium, including macrolide-resistant strains. []

Q13: Has this compound been evaluated in clinical trials for treating infections?

A14: Yes, clinical trials have explored the efficacy of this compound for treating various infections, including erysipelas, superficial pyodermas, and osteoarticular infections caused by MRSA and other bacteria. [, , ] It has shown promising results as an alternative to penicillin or other antibiotics, especially in cases of multidrug-resistant infections.

Q14: What are the known mechanisms of resistance to this compound?

A15: Resistance to this compound can occur through various mechanisms, including enzymatic inactivation, target modification, and efflux pumps. [] The presence of specific resistance genes, such as vga, vgb, and vat, has been linked to this compound resistance in staphylococci. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.